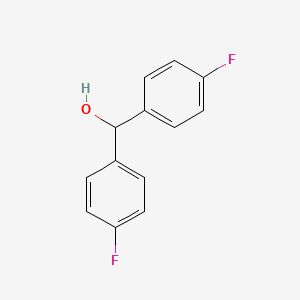

Bis(4-fluorophenyl)methanol

Overview

Description

Bis(4-fluorophenyl)methanol (CAS 365-24-2) is a fluorinated aromatic alcohol with the chemical formula (FC₆H₄)₂CHOH and a molecular weight of 220.21 g/mol . It exhibits a melting point of 43–45°C and a boiling point of 143°C at 3 mmHg . This compound serves as a critical building block in organic synthesis, particularly for pharmaceuticals like the antipsychotics fluspirilene, pimozide, and penfluridol, and in the total synthesis of the nucleoside antibiotic Tunicamycin V . Its mechanism involves nucleophilic substitution reactions, enabling the introduction of the this compound moiety into target molecules .

Preparation Methods

Grignard Reaction with 4,4′-Difluorobenzophenone

The Grignard reaction is a classical approach for synthesizing benzhydrol derivatives. In this method, phenylmagnesium bromide reacts with 4,4′-difluorobenzophenone to yield bis(4-fluorophenyl)methanol.

Reaction Conditions:

- Substrates : 4,4′-Difluorobenzophenone (20 g, 0.092 mol), phenylmagnesium bromide (0.1 mol)

- Solvent : tert-Butylmethyl ether (150 mL)

- Temperature : Reflux (3 hours)

- Workup : Quenching with 1 M HCl, extraction with ethyl acetate (2 × 50 mL), drying (Na₂SO₄)

- Yield : Crude product obtained as a pale brown oil; purity confirmed via TLC.

Key Considerations:

- The reaction requires anhydrous conditions to prevent side reactions.

- Purification via vacuum drying is often sufficient for subsequent synthetic steps.

Sodium Borohydride Reduction of 4,4′-Difluorobenzophenone

Sodium borohydride (NaBH₄) reduction offers a straightforward route to this compound under mild conditions.

Reaction Conditions:

- Substrates : 4,4′-Difluorobenzophenone (1.0 mol), NaBH₄ (0.6 mol)

- Solvent : Methanol (2 volumes)

- Temperature : Ambient (2–3 hours)

- Workup : Acidification with acetic acid (pH 4), extraction with dichloromethane (2 × 400 mL)

- Yield : 93–97% as a white to off-white solid.

Key Considerations:

- Excess NaBH₄ ensures complete reduction of the ketone.

- Recrystallization from methanol enhances purity (>98%).

Friedel-Crafts Acylation Followed by Reduction

This two-step method involves synthesizing 4,4′-difluorobenzophenone via Friedel-Crafts acylation, followed by reduction to the alcohol.

Step 1: Friedel-Crafts Acylation

- Substrates : Fluorobenzotrichloride (100 g), fluorobenzene (200 g)

- Catalyst : Aluminum chloride (70 g)

- Conditions : 0–25°C, 10–30 minutes

- Product : 4,4′-Difluorophenyl dichloromethane.

Step 2: Hydrolysis and Reduction

- Hydrolysis : Water (600 g), azeotropic distillation to remove fluorobenzene

- Reduction : NaBH₄ in methanol (as in Method 2)

- Yield : 91% after recrystallization (melting point: 107–108°C).

Key Considerations:

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling provides an alternative route using halogenated precursors.

Reaction Conditions:

- Substrates : 4-Fluorobenzyl bromide (1 mmol), 4-fluorobenzeneboronic acid (1.2 mmol)

- Catalyst : Pd-based (0.01 mmol), PEG 2000 (2.5 mmol)

- Base : Anhydrous K₂CO₃ (2 mmol)

- Solvent : Water (5 mL), room temperature

- Yield : 75% after extraction and chromatography.

Key Considerations:

- Aqueous conditions and PEG enhance catalyst stability.

- Eco-friendly compared to traditional organic solvents.

Nucleophilic Aromatic Substitution

This method employs nucleophilic displacement of halogen atoms using organometallic reagents.

Reaction Conditions:

- Substrates : 1-Bromo-4-fluorobenzene (12.6 g, 73.8 mmol)

- Reagents : n-BuLi (73.8 mmol), methyl formate (36.9 mmol)

- Solvent : THF (75 mL), –78°C to room temperature

- Workup : Extraction with DCM, recrystallization from hexanes

- Yield : 85.2% as white crystals.

Key Considerations:

- Low temperatures prevent side reactions during lithiation.

- Methyl formate acts as an electrophilic carbonyl source.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4,4’-Difluorobenzhydrol undergoes various chemical reactions, including:

Reduction: Further reduction can yield 4,4’-difluorobenzyl alcohol.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

Substitution: Thionyl chloride in dichloromethane (DCM).

Major Products:

Oxidation: 4,4’-Difluorobenzophenone.

Reduction: 4,4’-Difluorobenzyl alcohol.

Substitution: 4,4’-Difluorobenzyl chloride.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Antipsychotic Drugs

Bis(4-fluorophenyl)methanol serves as a crucial intermediate in the synthesis of several antipsychotic medications, including:

- Fluspirilene

- Pimozide

- Penfluridol

These drugs are utilized in the treatment of various psychiatric disorders, highlighting the compound's importance in medicinal chemistry .

2. Total Synthesis of Tunicamycin V

This compound is also employed in the total synthesis of Tunicamycin V, an antibiotic that exhibits activity against certain bacterial infections. The synthesis process showcases this compound's role as a building block for complex organic molecules .

3. Structure-Activity Relationship Studies

Research has demonstrated that derivatives of this compound can act as dopamine transporter inhibitors, which have potential therapeutic effects in treating substance abuse disorders. A study indicated that modifications to the compound improved its binding affinity and selectivity for dopamine transporters, suggesting its utility in drug development .

Polymer Chemistry Applications

1. Synthesis of Aromatic Polyethers

this compound is utilized in the synthesis of aromatic polyethers through nucleophilic aromatic substitution reactions. This application is significant for creating materials with enhanced thermal and mechanical properties .

2. Functionalization for Graft Polymers

The free hydroxy groups present in this compound can be further functionalized to create graft polymers using various methods. This versatility allows for the development of advanced materials with tailored properties for specific applications .

Data Table: Key Applications and Findings

Case Studies

Case Study 1: Antipsychotic Drug Development

A recent study focused on the synthesis of novel derivatives based on this compound aimed at enhancing the efficacy of existing antipsychotic drugs. The modifications led to improved pharmacokinetic profiles, demonstrating the compound's potential in developing next-generation therapies .

Case Study 2: Polymer Synthesis Innovations

Research conducted on the use of this compound in creating high-performance polymers revealed its effectiveness in producing materials with superior heat resistance and mechanical strength. The findings suggest that incorporating this compound into polymer matrices can significantly enhance their application in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 4,4’-Difluorobenzhydrol and its derivatives often involves interaction with specific molecular targets. For instance, its carbamate derivatives act as selective antagonists of muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein-coupled receptors that play a role in various physiological functions such as cognitive function, motor control, and cardiovascular function . The binding of these compounds to mAChRs inhibits the receptor’s activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Bis(4-methylphenyl)(phenyl)methanol

- Molecular Formula : C₂₁H₂₀O

- Molecular Weight : 288.39 g/mol

- Key Features : Replaces fluorine atoms with methyl groups.

- Properties: Higher molecular weight and lipophilicity compared to Bis(4-fluorophenyl)methanol due to methyl substituents.

- Applications : Used in materials science and as a synthetic intermediate .

(RS)-(4-Fluorophenyl)(pyridine-2-yl)methanol

- Molecular Formula: C₁₂H₁₀FNO

- Molecular Weight : 219.21 g/mol

- Key Features : Incorporates a pyridine ring instead of a second fluorophenyl group.

Ring System Modifications

(3R,5S,7as)-(3,5-Bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol

- Molecular Formula : C₁₉H₁₈F₂N₂O₃

- Molecular Weight : 372.36 g/mol

- Key Features : Contains an oxazolo-oxazole fused ring system.

- Research Findings :

2,6-Bis(4-fluorophenyl)-3,5-dimethylpiperidin-4-one Methanol Solvate

- Molecular Formula : C₂₀H₂₀F₂O₂·CH₃OH

- Molecular Weight : 366.39 g/mol (excluding solvent)

- Key Features: Piperidinone core with fluorophenyl and methyl groups.

- Research Findings: Hydrogen bonding with methanol dominates its crystal structure, influencing solubility and stability .

Functional Group Derivatives

Bis(4-fluorophenyl)methanone Oxime

- Molecular Formula : C₁₃H₁₀F₂N₂O

- Molecular Weight : 248.23 g/mol

- Key Features : Oxime derivative of the ketone analog.

- Properties : Higher melting point (142°C) due to strong intermolecular hydrogen bonding .

2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol

- Molecular Formula : C₂₀H₁₆ClF₂OS

- Molecular Weight : 400.85 g/mol

- Key Features : Sulfanyl and chlorobenzyl substituents.

- Applications : Explored in drug development and materials science due to its versatile structure .

Antiparasitic Activity

- Compound 7 ([1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol): IC₅₀: 1.03–2.52 μg/mL (resistant parasites); 2.51–4.43 μg/mL (sensitive strains). Selectivity Index (SI): Up to 182, indicating high parasite specificity .

Neuroprotection

Metabolic Pathways

- Flunarizine Metabolism: this compound is a major metabolite formed via oxidative N-dealkylation, with enterohepatic circulation observed in rats .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₃H₁₀F₂O | 220.21 | 43–45 | Fluorophenyl, Alcohol |

| Bis(4-methylphenyl)(phenyl)methanol | C₂₁H₂₀O | 288.39 | N/A | Methylphenyl, Alcohol |

| Bis(4-fluorophenyl)methanone Oxime | C₁₃H₁₀F₂N₂O | 248.23 | 142 | Oxime, Fluorophenyl |

Biological Activity

Bis(4-fluorophenyl)methanol, also known as 4,4'-difluorobenzhydrol, is a compound with significant implications in medicinal chemistry, particularly as a building block for various pharmaceutical agents. Its structural characteristics lend it unique biological activities, making it a subject of interest in drug development and therapeutic applications.

This compound can be synthesized through several methods, including nucleophilic aromatic substitution reactions. The compound features two fluorine atoms at the para positions of the phenyl rings, which enhances its lipophilicity and potential bioactivity. This compound serves as an intermediate in the synthesis of antipsychotic medications such as fluspirilene and pimozide .

Biological Activities

The biological activities of this compound have been explored in various studies, revealing its potential effects on different biological systems.

1. Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, a study on bis-NHC gold(I) complexes demonstrated that these compounds reduced proliferation and metabolic activity in cancer cell lines, including A2780 (ovarian carcinoma) and HL-60 (leukemia) cells. The most potent complexes achieved significant reductions in cell viability at low micromolar concentrations .

| Compound | Cell Line | Concentration (μM) | Viability (%) |

|---|---|---|---|

| 2a | A2780 | 0.5 | <10 |

| 2b | A2780cis | 1 | <20 |

| 2c | A2780 | 1 | 29 |

2. Dopamine Transporter Inhibition

Atypical dopamine transporter (DAT) inhibitors derived from this compound have shown promise in preclinical models for treating psychostimulant abuse. One derivative demonstrated effective binding affinity to DAT with a Ki value of 23 nM, suggesting its potential utility in managing conditions related to cocaine and methamphetamine abuse .

3. Antioxidant and Genotoxicity Studies

In terms of antioxidant activity, studies utilizing the DPPH assay indicated that this compound derivatives did not exhibit significant radical scavenging activity compared to standard antioxidants like ascorbic acid. However, some compounds showed genotoxic effects in specific assays, highlighting the need for careful evaluation of their safety profiles .

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

- Case Study 1 : A study assessed the effects of this compound on human liver microsomes, revealing that it was not produced by any cytochrome P450 enzymes during metabolism assessments . This suggests a low likelihood of metabolic activation leading to toxicity.

- Case Study 2 : Another investigation focused on the structural-activity relationship (SAR) of various derivatives concluded that modifications at the phenyl rings could significantly enhance biological activity, particularly against cancer cell lines .

Q & A

Basic Questions

Q. What are the common synthetic routes for Bis(4-fluorophenyl)methanol, and how are reaction conditions optimized?

this compound can be synthesized via nucleophilic substitution or esterification reactions. For example, refluxing diethylketone with 4-fluorobenzaldehyde and ammonium acetate in methanol yields the compound after recrystallization . Optimization involves adjusting reaction time, temperature (e.g., 0.5 hours at reflux), and solvent polarity. Purification is typically achieved using column chromatography or recrystallization from methanol .

Q. Which analytical techniques are used to characterize this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.44 ppm for aromatic protons, δ 186.48 ppm for carbonyl groups) confirm structure and purity .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC separates the compound from degradation products .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., methanol solvate structures) .

- Melting Point Analysis : Standardized open capillary methods (e.g., 43–45°C) .

Q. What are the key physicochemical properties affecting experimental design?

Advanced Research Questions

Q. How do hydrogen bonding and crystal packing influence the compound’s stability?

Hydrogen bonding significantly stabilizes the crystal lattice. In methanol-solvated structures, O–H···N and O–H···O interactions (2.1–2.8 Å) dominate, contributing 13.7% of Hirshfeld surface interactions . Fluorine-mediated C–H···F contacts (2.6–2.8 Å) further stabilize packing . These interactions reduce molecular mobility, enhancing thermal stability.

Q. How can researchers resolve contradictions in crystallographic data between studies?

Discrepancies often arise from refinement software choices or data resolution. For example:

- Use SHELX programs (e.g., SHELXL-2014/7) for high-resolution refinement, ensuring anisotropic displacement parameters and riding hydrogen models .

- Cross-validate with PowDLL/X’Pert HighScore Plus for powder XRD comparisons between experimental and calculated patterns .

- Report weighting schemes (e.g., ) to standardize refinement .

Q. What methodologies analyze degradation products of this compound?

Degradation studies employ:

- Microemulsion Liquid Chromatography (MELC) : Separates degradation products like 4-fluorobenzaldehyde using sodium dodecyl sulfate/butanol/n-heptane mobile phases .

- Competitive Radioligand Binding Assays : Quantify interactions with biological targets (e.g., mAChR ligands) using H-N-methylscopolamine .

- ESI-MS/UV-HPLC : Characterize degradation pathways and metabolite structures .

Q. How does stereochemistry in derivatives affect biological activity?

In piperidin-4-one derivatives, aryl substituents at C-2 and C-6 positions modulate biological activity. For example:

- Antimicrobial Activity : Electron-withdrawing groups (e.g., fluorine) enhance interactions with bacterial enzymes .

- CNS Effects : Planar conformations (e.g., from X-ray data) improve blood-brain barrier penetration .

- Synthetic Optimization : Stereoselective synthesis using chiral catalysts or biocatalysts improves enantiomeric purity for targeted applications .

Q. Methodological Notes

Properties

IUPAC Name |

bis(4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTZPQWLFWZYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189999 | |

| Record name | 4,4'-Difluorobenzhydryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4,4'-Difluorobenzhydrol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

365-24-2 | |

| Record name | Bis(4-fluorophenyl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Difluorobenzhydryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000365242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Difluorobenzhydryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-difluorobenzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.